3-[(4-Methoxyphenyl)amino]propanamide
Overview
Description
3-[(4-Methoxyphenyl)amino]propanamide is an organic compound with the molecular formula C10H14N2O2. It is known for its applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and a propanamide moiety.
Mechanism of Action
Target of Action
It is known that the compound has been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
It is known that the compound has antioxidant and anticancer activity , suggesting that it may interact with pathways related to oxidative stress and cancer progression.
Result of Action
3-[(4-Methoxyphenyl)amino]propanamide has been found to have antioxidant and anticancer activity . In particular, certain derivatives of the compound have been found to have antioxidant activity approximately 1.4 times higher than that of ascorbic acid . The compound has also been found to have cytotoxic effects against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
3-[(4-Methoxyphenyl)amino]propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress . The antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . Additionally, this compound has been found to interact with specific enzymes involved in metabolic pathways, thereby modulating their activity and contributing to cellular homeostasis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to exhibit cytotoxic effects against certain cancer cell lines, such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells . The cytotoxicity is likely due to its ability to induce apoptosis and inhibit cell proliferation . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to bind to specific proteins and enzymes, thereby modulating their activity and function . Additionally, this compound can inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to a reduction in reactive oxygen species (ROS) levels . This inhibition is crucial for its antioxidant properties and its ability to protect cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained antioxidant activity and cytotoxic effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and apoptosis . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing the adverse effects in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound has been shown to modulate metabolic flux and alter metabolite levels, contributing to cellular homeostasis . For instance, it can influence the activity of enzymes involved in oxidative stress pathways, leading to changes in the levels of reactive oxygen species and other metabolites . These interactions are crucial for its antioxidant properties and its ability to protect cells from oxidative damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function . This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, where it exerts its effects . The distribution of this compound within tissues is also influenced by its interactions with binding proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its antioxidant effects and protect cells from oxidative damage . The subcellular localization of this compound is essential for its role in modulating cellular processes and maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)amino]propanamide typically involves the reaction of 4-methoxyaniline with acrylamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)amino]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenylpropanamides, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Methoxyphenyl)amino]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has shown its potential in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methoxyphenyl)amino]propanamide
- 3-[(4-Hydroxyphenyl)amino]propanamide
- 3-[(2-Chloro-3-methoxyphenyl)amino]propanamide
Uniqueness
3-[(4-Methoxyphenyl)amino]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the para position enhances its stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-methoxyanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNAUQAHUDFIHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427716 | |
Record name | 3-[(4-methoxyphenyl)amino]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21017-46-9 | |
Record name | 3-[(4-methoxyphenyl)amino]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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